3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol
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Overview
Description
“3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could be involved in multiple biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the propylsulfanyl group, and the attachment of the difluorophenylcyclopropyl moiety. Typical reaction conditions might include:
Formation of the triazolopyrimidine core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the propylsulfanyl group: This might be achieved through nucleophilic substitution reactions.
Attachment of the difluorophenylcyclopropyl moiety: This could involve etherification reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Possibly reducing the triazolopyrimidine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to simpler hydrocarbons or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it might be used in the development of new materials, coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol
- 3-(7-Amino-5-ethylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol
Uniqueness
The uniqueness of “3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol” lies in its specific structural features, such as the propylsulfanyl group and the difluorophenylcyclopropyl moiety, which might confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H28F2N6O4S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26)18-22(28-23)31(30-29-18)15-10-17(20(33)19(15)32)35-6-5-34-16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-33H,2,5-7,9-10H2,1H3,(H2,26,27,28) |
InChI Key |
LBUVUUULPARXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC4CC4C5=CC(=C(C=C5)F)F)N |
Origin of Product |
United States |
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